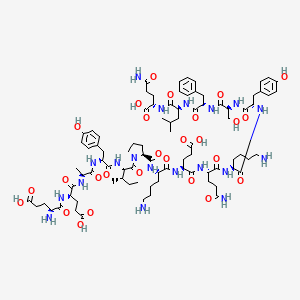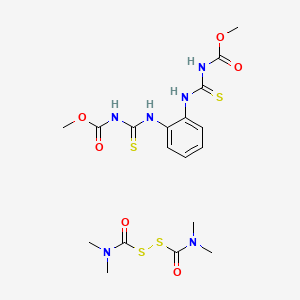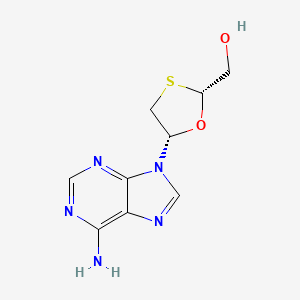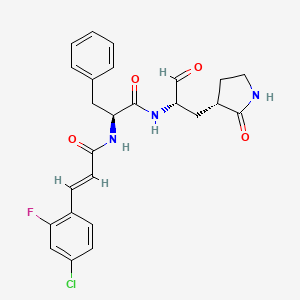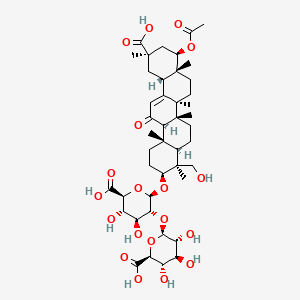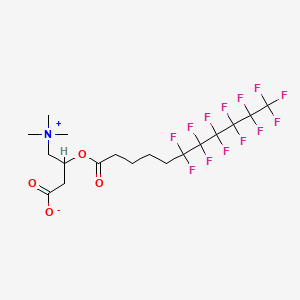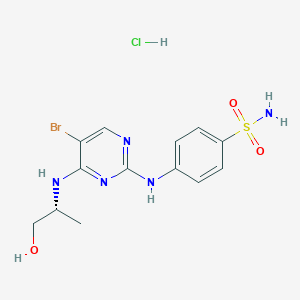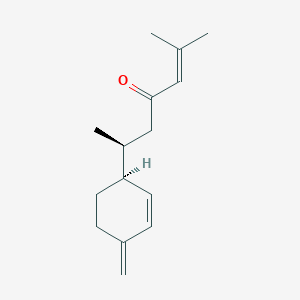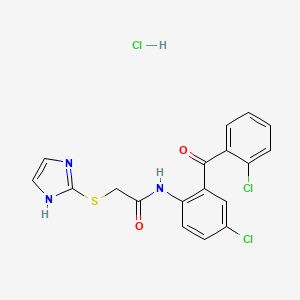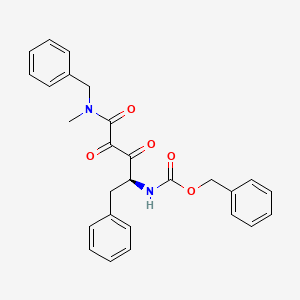
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of appropriate amines with carbon dioxide or its derivatives, followed by esterification with phenylmethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under controlled conditions. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized carbamic acid derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, phenyl-, methyl ester
- Carbamic acid, 4-methylphenyl, methyl ester
- Carbamic acid, phenyl ester
Uniqueness
Carbamic acid, (4-(methyl(phenylmethyl)amino)-2,3,4-trioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. This distinguishes it from simpler carbamic acid derivatives, which may have more limited reactivity and applications.
Propiedades
Número CAS |
136226-17-0 |
|---|---|
Fórmula molecular |
C27H26N2O5 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
benzyl N-[(2S)-5-[benzyl(methyl)amino]-3,4,5-trioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C27H26N2O5/c1-29(18-21-13-7-3-8-14-21)26(32)25(31)24(30)23(17-20-11-5-2-6-12-20)28-27(33)34-19-22-15-9-4-10-16-22/h2-16,23H,17-19H2,1H3,(H,28,33)/t23-/m0/s1 |
Clave InChI |
APIFHNMHDDKVGD-QHCPKHFHSA-N |
SMILES isomérico |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CN(CC1=CC=CC=C1)C(=O)C(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



